(1-Aminocycloheptyl)methanol
Overview
Description
(1-Aminocycloheptyl)methanol is an organic compound with the molecular formula C8H17NO. It is characterized by a cycloheptyl ring substituted with an amino group and a hydroxyl group.
Mechanism of Action
Target of Action
(1-Aminocycloheptyl)methanol (ACMH) is a potent and selective inhibitor of coagulation . Its primary targets are prothrombin and thrombin , key enzymes in the coagulation cascade .
Mode of Action
ACMH binds to the active site of both prothrombin and thrombin, inhibiting their ability to convert fibrinogen into fibrin .
Biochemical Pathways
The primary biochemical pathway affected by ACMH is the coagulation cascade . By inhibiting the conversion of fibrinogen to fibrin, ACMH disrupts the final common pathway of the coagulation cascade, preventing the formation of stable blood clots .
Pharmacokinetics
It has been suggested that acmh may have a greater inhibitory effect on coagulation when it is given systemically rather than orally . This could indicate that its bioavailability, absorption, distribution, metabolism, and excretion (ADME) properties may vary depending on the route of administration.
Result of Action
The primary result of ACMH’s action is a decrease in the formation of clots . This can prevent thrombosis, but it can also lead to uncontrolled bleeding if not properly managed. Therefore, the use of ACMH as an anticoagulant would need to be carefully monitored.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocycloheptyl)methanol typically involves the reduction of 1-Amino-1-cycloheptanecarboxylic acid. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Aminocycloheptyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cycloheptyl derivatives.
Scientific Research Applications
(1-Aminocycloheptyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cycloheptanol: Similar structure but lacks the amino group.
Cycloheptylamine: Similar structure but lacks the hydroxyl group.
1-Aminocyclohexanol: Similar functional groups but with a six-membered ring instead of a seven-membered ring.
Uniqueness: (1-Aminocycloheptyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on a seven-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
(1-aminocycloheptyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBUBCODJSBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814254-62-1 | |
Record name | (1-Aminocycloheptyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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